N-Methyl-1-(1,3-thiazol-5-yl)propan-2-amine
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Overview
Description
Scientific Research Applications
- Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative damage. Researchers have explored thiazole derivatives as potential antioxidants .
- Thiazole derivatives have been studied for their anti-inflammatory and analgesic properties. For example, compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown promising effects .
- Thiazoles, including sulfathiazole, exhibit antimicrobial and antifungal effects. Researchers have synthesized various thiazole derivatives to explore their potential as therapeutic agents .
- Some thiazole derivatives demonstrate antitumor and cytotoxic activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been evaluated against human tumor cell lines .
Antioxidant Properties
Anti-Inflammatory and Analgesic Effects
Antimicrobial and Antifungal Activity
Antitumor and Cytotoxic Properties
Enzyme Inhibition and Signaling Pathways
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel permeability .
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer .
Pharmacokinetics
Compounds containing thiazole and imidazole rings are generally known for their good bioavailability, due to their high solubility in water and other polar solvents .
Result of Action
Thiazole and imidazole derivatives are known to exert a wide range of biological effects, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMNYPVBRVNADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CS1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1566395-51-4 |
Source
|
Record name | methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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